molecular formula C14H22BNO4S B2911543 N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide CAS No. 710348-21-3

N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Cat. No.: B2911543
CAS No.: 710348-21-3
M. Wt: 311.2
InChI Key: SUCCUAMVSDTYKS-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is an organoboron compound featuring a methanesulfonamide group attached to a phenyl ring substituted with a methyl group at position 4 and a pinacol boronate ester (dioxaborolan) at position 3. This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S/c1-10-7-8-11(16-21(6,17)18)9-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCCUAMVSDTYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-21-3
Record name N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
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Biological Activity

N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its chemical formula is C20H28BF3N2O3C_{20}H_{28}BF_3N_2O_3, and it has a molecular weight of 412.26 g/mol .

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit potent inhibition of various enzymes. For example:

  • NS5B Protease Inhibition : Related compounds have shown significant inhibition of the NS5B protease enzyme involved in viral replication processes. The inhibition constant (IC50) for some derivatives was found to be less than 50 nM in cell-based assays .

2. CYP450 Enzyme Interaction

The compound may interact with cytochrome P450 enzymes. In particular:

  • CYP3A4 Inhibition : Compounds structurally related to this sulfonamide have demonstrated reversible and time-dependent inhibition of CYP3A4 with IC50 values around 0.34 μM . This interaction raises concerns regarding potential drug-drug interactions.

Antiviral Activity

The compound has been evaluated for its antiviral properties. Studies have shown that it can effectively inhibit viral replication in vitro, particularly against Hepatitis C virus (HCV). The mechanism involves blocking the viral protease activity essential for the maturation of viral proteins.

Anti-inflammatory Properties

In vitro studies have indicated that derivatives of this compound can reduce pro-inflammatory cytokines such as IL-6 and NO levels in microglial cells . This suggests potential applications in treating inflammatory conditions.

Case Study 1: Antiviral Efficacy

A study published in European PMC demonstrated that a series of compounds based on the same scaffold exhibited strong antiviral activity against HCV with low cytotoxicity . The lead compound from this series showed an EC50 value below 50 nM.

Case Study 2: CYP450 Interaction

Another investigation into the metabolic stability and enzyme interactions revealed that certain derivatives exhibited significant metabolic instability in human liver microsomes but were potent inhibitors of CYP3A4 . This highlights the need for careful evaluation in drug development.

Table 1: Biological Activity Summary

CompoundTarget EnzymeIC50 (μM)Remarks
Compound ANS5B Protease<0.05Potent antiviral activity
Compound BCYP3A40.34Time-dependent inhibition
Compound CIL-6 Production-Significant reduction observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of the Boronate Ester

Ortho-Substituted Analogs
  • Example : N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 380430-60-4)
    • Structural Difference : Boronate ester at the ortho position of the phenyl ring.
    • Synthetic Use : Lower reactivity in cross-couplings due to steric hindrance near the boron atom, reducing coupling efficiency .
    • Physical Properties : Similar melting point (~197°C) but distinct solubility profiles due to altered molecular packing .
Meta-Substituted Analogs
  • Example : N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 305448-92-4)
    • Structural Difference : Boronate ester at the meta position.
    • Reactivity : Intermediate steric effects compared to ortho and para isomers, offering moderate coupling yields in Suzuki reactions .
    • Applications : Used in synthesizing kinase inhibitors and fluorinated chromophores .
Para-Substituted Analogs
  • Example : N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 616880-14-9)
    • Structural Difference : Boronate ester at the para position.
    • Reactivity : Higher coupling efficiency in Suzuki reactions due to reduced steric hindrance and optimal boron accessibility .
    • Commercial Availability : Widely available from suppliers like TCI America (≥98% purity) .

Methyl Group Effects

Methyl-Free Analogs
  • Biological Activity: Demonstrated in hypoxia inhibitor studies but with lower binding affinity than methylated analogs .
4-Methyl Derivatives
  • Target Compound : The 4-methyl group enhances steric bulk, which can:
    • Improve regioselectivity in cross-couplings by directing reaction pathways .
    • Increase metabolic stability in drug candidates by hindering enzymatic degradation .

Physicochemical Properties

Property Target Compound (4-Methyl) Para Isomer (CAS 616880-14-9) Ortho Isomer (CAS 380430-60-4)
Melting Point ~197°C (estimated) 197°C 197°C
Molecular Weight 297.18 g/mol 297.18 g/mol 297.18 g/mol
Solubility Low in water, high in DMSO Similar to target compound Lower in polar solvents
Purity (Commercial) ≥95% ≥98% 96%

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